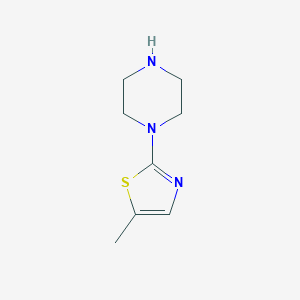

5-甲基-2-(哌嗪-1-基)噻唑

描述

Synthesis Analysis

The synthesis of 5-Methyl-2-(piperazin-1-yl)thiazole derivatives involves nucleophilic addition reactions, as well as cyclization techniques that yield the target compounds with high purity and yield. For example, Ahmed et al. (2017) described a method where the adduct of piperazine was synthesized by nucleophilic addition of benzoyl isothiocyanate in bi-molar quantity at reflux temperature, leading to compounds with notable anti-inflammatory activity (Ahmed, Molvi, & Khan, 2017).

Molecular Structure Analysis

The molecular structure of compounds related to 5-Methyl-2-(piperazin-1-yl)thiazole has been elucidated using a variety of spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectral analysis. For instance, Şahin et al. (2012) provided detailed structural insights through single-crystal X-ray diffraction and DFT calculations, offering valuable information on hydrogen bonding and π…π interactions that contribute to crystal stabilization (Şahin, Özkan, Köksal, & Işık, 2012).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, leading to the formation of novel derivatives with enhanced biological activities. Rayala et al. (2023) reported the parallel synthesis of piperazine-tethered thiazole compounds, showing antiplasmodial activity against the Plasmodium falciparum chloroquine-resistant strain (Rayala, Chaudhari, Bunnell, Roberts, Chakrabarti, & Nefzi, 2023).

Physical Properties Analysis

The physical properties of 5-Methyl-2-(piperazin-1-yl)thiazole derivatives, such as solubility, melting point, and stability, are crucial for their potential applications. The studies typically characterize these aspects through physicochemical parameter evaluations, though specific details on these properties for this compound were not directly highlighted in the available literature.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interactions with biological targets, are foundational for understanding the compound's potential applications. The works of Paulrasu et al. (2014) and Patel et al. (2015) explore the synthesis of related compounds, indicating a range of biological activities, from antimicrobial to antitumor effects, which suggest the chemical versatility and potential therapeutic value of these molecules (Paulrasu et al., 2014); (Patel & Park, 2015).

科学研究应用

Summary of the Application

“5-Methyl-2-(piperazin-1-yl)thiazole” has been studied for its antimicrobial activity, specifically against strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA) .

Methods of Application or Experimental Procedures

The compound, referred to as PNT in the study, was synthesized and its uptake into microbial cells was measured using fluorescence microscopy . Transmission electron microscopy (TEM) was used to investigate the influence of PNT on the configuration of microbial cells . A DNA gyrase supercoiling assay was used to investigate whether PNT inhibits DNA gyrase .

Results or Outcomes

PNT was taken up by more than 50% of microbial cells within 30 minutes . TEM revealed hollowed-out bacterial cytoplasms in the specimen treated with PNT, although there was no disintegration of the bacterial membrane . The DNA gyrase supercoiling assay showed a dose-dependent reduction in fluorescence intensity as the concentration of PNT increased . This suggests that PNT is taken up by microbial cells, resulting in cell disruption, and reveals that one of the mechanisms underlying the antimicrobial activity of PNT is the inhibition of DNA gyrase .

属性

IUPAC Name |

5-methyl-2-piperazin-1-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c1-7-6-10-8(12-7)11-4-2-9-3-5-11/h6,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBAIDZGUOXGFNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90610758 | |

| Record name | 1-(5-Methyl-1,3-thiazol-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-(piperazin-1-yl)thiazole | |

CAS RN |

118113-05-6 | |

| Record name | 1-(5-Methyl-1,3-thiazol-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methoxy-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B53746.png)